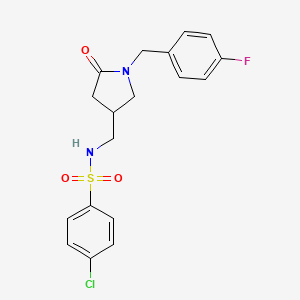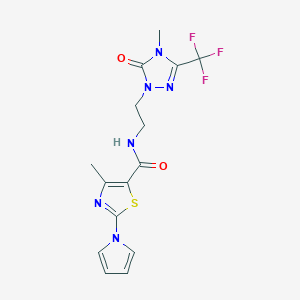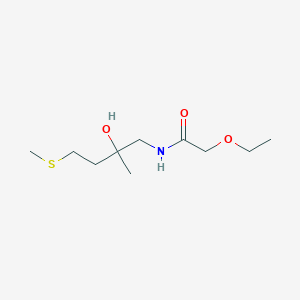
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a highly versatile compound that has been used in a variety of studies, ranging from cancer research to drug development. In
作用机制
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as matrix metalloproteinases and cyclooxygenase-2. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have neuroprotective effects by increasing the activity of certain signaling pathways that are involved in neuronal survival and growth.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its versatility. It has been shown to have a variety of biochemical and physiological effects, making it useful in a variety of research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide in lab experiments is its potential toxicity. While it has been shown to have anti-tumor and neuroprotective effects, it may also have negative effects on healthy cells. Additionally, the mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is not fully understood, making it difficult to predict its effects on different cell types.
未来方向
There are several future directions for research on 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide. One direction is to further investigate its mechanism of action in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on developing new synthetic methods for 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide that are more efficient and environmentally friendly.
合成方法
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-bromo-2-methyl-4-(methylthio)butanoic acid with sodium ethoxide in ethanol to form the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol to form the corresponding oxime. The final step involves the reaction of the oxime with acetic anhydride in the presence of pyridine to form the final product, 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide.
科学研究应用
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has been used in a variety of scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFQJYAUJOJJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
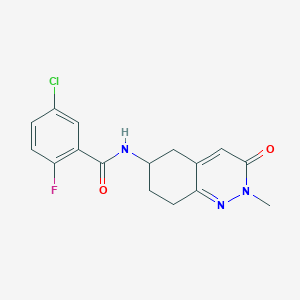
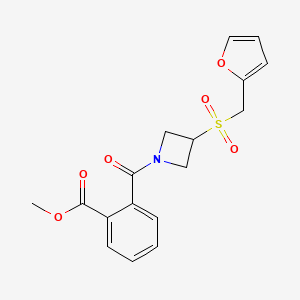

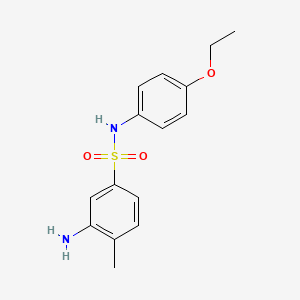
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

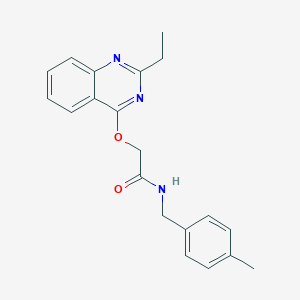
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)
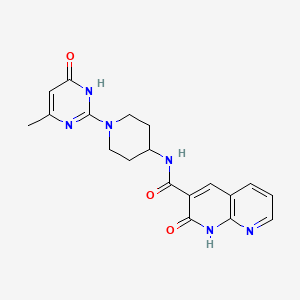
![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)
